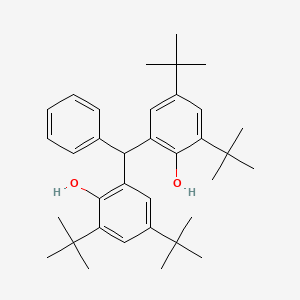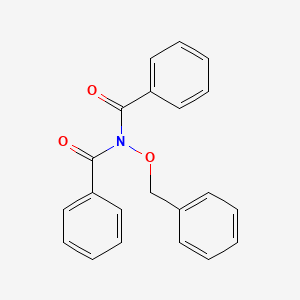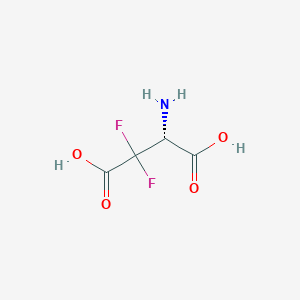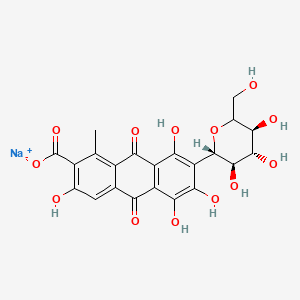![molecular formula C12H17ClO5 B14491297 Benzoic acid;2-[2-(chloromethoxy)ethoxy]ethanol CAS No. 64843-84-1](/img/structure/B14491297.png)
Benzoic acid;2-[2-(chloromethoxy)ethoxy]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;2-[2-(chloromethoxy)ethoxy]ethanol is an organic compound that combines the structural features of benzoic acid and a chloromethoxyethoxyethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;2-[2-(chloromethoxy)ethoxy]ethanol typically involves the reaction of benzoic acid with 2-[2-(chloromethoxy)ethoxy]ethanol under specific conditions. One common method is the esterification reaction, where benzoic acid reacts with the alcohol group of 2-[2-(chloromethoxy)ethoxy]ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and isolation to obtain the desired product in high yield and purity. Techniques such as distillation, crystallization, and chromatography are commonly used in the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid;2-[2-(chloromethoxy)ethoxy]ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols, alkanes
Substitution: Compounds with new functional groups replacing the chloromethoxy group
Applications De Recherche Scientifique
Benzoic acid;2-[2-(chloromethoxy)ethoxy]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of benzoic acid;2-[2-(chloromethoxy)ethoxy]ethanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
2-Ethoxybenzoic acid: An ester derivative of benzoic acid with different chemical properties.
Chloromethoxyethanol: A compound with a similar chloromethoxy group but lacking the benzoic acid moiety.
Uniqueness
Benzoic acid;2-[2-(chloromethoxy)ethoxy]ethanol is unique due to its combination of structural features from both benzoic acid and chloromethoxyethoxyethanol
Propriétés
Numéro CAS |
64843-84-1 |
|---|---|
Formule moléculaire |
C12H17ClO5 |
Poids moléculaire |
276.71 g/mol |
Nom IUPAC |
benzoic acid;2-[2-(chloromethoxy)ethoxy]ethanol |
InChI |
InChI=1S/C7H6O2.C5H11ClO3/c8-7(9)6-4-2-1-3-5-6;6-5-9-4-3-8-2-1-7/h1-5H,(H,8,9);7H,1-5H2 |
Clé InChI |
WNJOYBHJNKXXFT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)O.C(COCCOCCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


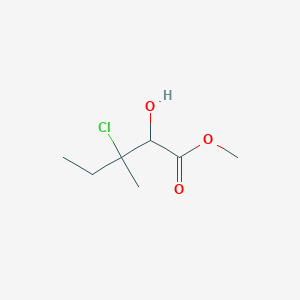
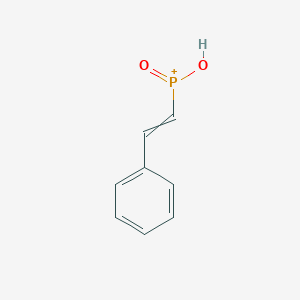
![Methyl 2-[3-(2-aminoacetyl)phenoxy]acetate;hydrochloride](/img/structure/B14491229.png)
![4'-[Chloro(phenyl)methyl]-3-nitro-1,1'-biphenyl](/img/structure/B14491239.png)
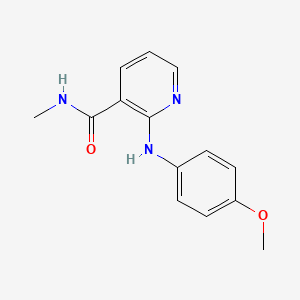

![6-Methyl-8-phenyl-2-oxa-6,8,10-triazaspiro[4.5]decane-1,7,9-trione](/img/structure/B14491253.png)
![Diphenyl[bis(phenylsulfanyl)]silane](/img/structure/B14491254.png)
